AS604872

FP receptor binding affinity species selectivity

Researchers requiring a validated FP antagonist for preterm labor models or vascular pathology studies face limited options-prostanoid-based alternatives lack oral bioavailability. AS604872 (CAS 612532-48-6) is the solution: • Species-characterized Ki: human 35 nM, rat 158 nM, mouse 323 nM • Orally active, non-prostanoid thiazolidinone; additive tocolytic effect with ritodrine • Reliably induces vascular pathology in hypertensive rodent models • Batch-specific purity (≥98%) with full analytical documentation Standardized supply with global shipping.

Molecular Formula C28H25N3O3S2
Molecular Weight 515.6 g/mol
Cat. No. B1665181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS604872
Synonyms(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide
AS 604872
AS604872
Molecular FormulaC28H25N3O3S2
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESC1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5
InChIInChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1
InChIKeyLSSZZFZFFKZTCL-IAPPQJPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AS604872: Selective FP Receptor Antagonist


AS604872 is a synthetic, non-prostanoid thiazolidinone that acts as a potent, orally active, and selective antagonist of the prostaglandin F2α (FP) receptor [1]. It inhibits PGF2α-mediated signaling with high affinity across species, displaying a Ki of 35 nM for human FP, 158 nM for rat FP, and 323 nM for mouse FP receptors . Unlike prostanoid-based antagonists, AS604872 possesses a distinct chemical scaffold that confers unique pharmacological properties, including oral bioavailability and the ability to modulate uterine contractility and vascular inflammation in preclinical models [2][3].

AS604872 vs. Generic FP Antagonists


Despite the existence of other FP receptor antagonists such as AL-8810, OBE002, and peptide-based allosteric modulators, AS604872 occupies a unique pharmacological niche due to its combination of oral bioavailability, species-dependent potency, and differential efficacy in functional assays [1]. Simple substitution with alternative FP antagonists is not supported by the data: AL-8810 is a prostanoid-derived competitive antagonist with sub-micromolar potency but lacks oral activity and exhibits partial agonism in certain contexts [2]; OBE002 and OBE022 are orally active but have distinct selectivity profiles and are not directly interchangeable [3]; and allosteric peptide inhibitors like PDC31 operate through a different mechanism that may not recapitulate the same in vivo outcomes [1]. The following quantitative evidence establishes precisely where AS604872 diverges from these comparators and why substitution without validation risks experimental inconsistency or failed translation.

AS604872: Head-to-Head Comparisons


Species-Selective FP Receptor Binding Affinity

AS604872 demonstrates marked species-dependent affinity for the FP receptor, with Ki values of 35 nM (human), 158 nM (rat), and 323 nM (mouse) . This 4.5-fold difference in potency between human and mouse FP receptors is a critical factor for experimental design and cross-species data interpretation. In contrast, many alternative FP antagonists lack similarly detailed species-specific binding data, and those that do (e.g., AL-8810) are typically characterized only in human or single-species systems [1]. For projects requiring translational validity or cross-species comparisons, this quantitative dataset enables precise dosing and effect-size predictions.

FP receptor binding affinity species selectivity prostaglandin F2α drug discovery

Tocolytic Efficacy vs. Ritodrine in Rodent Models

In a direct head-to-head comparison in pregnant mice, AS604872 demonstrated superior tocolytic efficacy relative to the clinical β-mimetic ritodrine [1][2]. At gestational day 17 (GD17), oral administration of AS604872 at 100 mg/kg delayed preterm birth by 16 hours, while ritodrine at the same dose showed no significant delay in this advanced gestational stage [1]. Furthermore, the proportion of viable pups delivered was 44% in the AS604872 group versus only 11% in the ritodrine group (100 mg/kg, GD17) [1]. In late-term pregnant rats, oral AS604872 reduced spontaneous uterine contractions by 28-32% at doses of 30-60 mg/kg, whereas intravenous ritodrine achieved only a ~25% reduction without dose-dependency, and oral ritodrine at 120 mg/kg was entirely ineffective [1]. This quantitative advantage positions AS604872 as a more reliable tool for investigating FP-mediated pathways in preterm labor and for benchmarking novel tocolytic candidates.

preterm labor tocolysis uterine contractility FP antagonist in vivo efficacy

Additive Tocolytic Effect with Ritodrine

AS604872 exhibits an additive inhibitory effect on spontaneous uterine contractions when combined with ritodrine in pregnant rat near term [1]. While ritodrine alone reduced uterine motility by approximately 25% (intravenous) and was ineffective orally, the combination with AS604872 produced a greater overall suppression of contractility than either agent alone [2]. This additive pharmacology suggests that AS604872 operates through a distinct mechanism (FP receptor antagonism) that complements β-adrenergic agonism, offering a potential combinatorial strategy that cannot be replicated using ritodrine alone or with other agents that lack this specific mechanistic pairing. No such additive data are available for other FP antagonists like AL-8810 or OBE002 in this context.

combination therapy tocolysis synergy FP antagonist preterm labor

Aneurysm & Aortic Dissection Induction

In a hypertensive rat model, chronic oral administration of AS604872 significantly accelerated medial degeneration in both cerebral arteries and aorta, promoting intracranial aneurysm (IA) formation and aortic dissection [1]. Quantitatively, AS604872 treatment led to measurable thinning of the arterial media and disruption of the elastic lamina, accompanied by increased expression of pro-inflammatory genes such as E-selectin and enhanced macrophage infiltration into lesions [1]. While this profile precludes AS604872 from therapeutic use in vascular indications, it conversely establishes AS604872 as a valuable tool for generating robust animal models of IA and aortic dissection with extensive degeneration—a utility not shared by other FP antagonists like AL-8810, which has been evaluated primarily in neuroprotection and endometriosis models [2]. The compound's ability to reliably induce vascular pathology enables reproducible disease modeling and the testing of interventions targeting vascular inflammation and remodeling.

vascular inflammation intracranial aneurysm aortic dissection FP antagonist disease model

AS604872 Research & Industrial Applications


Tocolytic Drug Discovery and Benchmarking

AS604872 serves as a gold-standard reference FP antagonist for evaluating novel tocolytic agents in rodent models of preterm labor. Its superior efficacy over ritodrine (16-hour delay vs. no significant delay at GD17; 44% vs. 11% viable pups) and additive effect when combined with β-mimetics provide quantitative benchmarks for assessing new compounds [1]. The compound's well-characterized species-dependent Ki values (human 35 nM, rat 158 nM, mouse 323 nM) also enable accurate cross-species dose translation and receptor occupancy predictions .

Intracranial Aneurysm & Aortic Dissection Models

AS604872 is uniquely suited for inducing vascular pathology in hypertensive rodent models. Chronic oral administration reliably accelerates medial degeneration, promotes IA formation, and triggers aortic dissection, as quantified by arterial media thinning, elastic lamina disruption, and increased E-selectin expression [2]. This property distinguishes AS604872 from other FP antagonists and makes it an essential tool for laboratories developing disease models to study vascular inflammation and test therapeutic interventions for aneurysm and dissection [3].

FP Receptor–β-Adrenergic Crosstalk Investigation

The demonstrated additive tocolytic effect of AS604872 with ritodrine [1] provides a unique pharmacological tool for dissecting the interaction between FP receptor-mediated and β-adrenergic signaling in uterine smooth muscle. Researchers can employ AS604872 in combination studies to explore synergistic pathways, evaluate novel combination therapies, or validate target engagement in FP/β-adrenergic crosstalk assays—applications for which no other FP antagonist has comparable combinatorial validation.

Cross-Species Translational Pharmacology Studies

AS604872's fully characterized binding affinities across human, rat, and mouse FP receptors (Ki = 35, 158, and 323 nM, respectively) make it the preferred FP antagonist for studies requiring precise cross-species comparisons or translational dose extrapolation. Unlike AL-8810 (sub-micromolar potency, limited species data) or OBE002 (species Ki not publicly reported), AS604872 eliminates ambiguity in pharmacokinetic/pharmacodynamic modeling and enables rigorous interpretation of species-dependent effects.

Technical Documentation Hub

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21 linked technical documents
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